molecular formula C26H23ClN4O5 B12064460 3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside

3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside

Cat. No.: B12064460
M. Wt: 506.9 g/mol
InChI Key: HNNXWQNWNACXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside is a synthetic nucleoside analog. It is characterized by the presence of a 6-chloropurine base attached to a deoxyribose sugar, which is further modified with two toluoyl groups at the 3’ and 5’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside typically involves the following steps:

    Protection of the deoxyribose sugar: The hydroxyl groups at the 3’ and 5’ positions of the deoxyribose are protected using toluoyl chloride in the presence of a base such as pyridine.

    Attachment of the purine base: The protected sugar is then reacted with 6-chloropurine in the presence of a suitable catalyst, such as a Lewis acid, to form the nucleoside analog.

    Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for the protection, coupling, and deprotection steps.

Chemical Reactions Analysis

Types of Reactions

3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom at the 6-position of the purine ring can be substituted with other nucleophiles.

    Hydrolysis: The ester bonds formed by the toluoyl groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.

Major Products Formed

Scientific Research Applications

3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside involves its incorporation into nucleic acids or interaction with nucleoside-metabolizing enzymes. The presence of the 6-chloropurine base can lead to the inhibition of DNA or RNA synthesis, thereby exerting antiviral or anticancer effects. The toluoyl groups may also influence the compound’s solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine-7-beta-d-deoxyriboside: Lacks the toluoyl groups, making it less hydrophobic.

    3,5-O-Ditoluoyl 6-aminopurine-7-beta-d-deoxyriboside: Contains an amino group instead of chlorine at the 6-position.

Uniqueness

3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside is unique due to the combination of the 6-chloropurine base and the toluoyl-protected deoxyribose. This structure provides distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets.

Properties

Molecular Formula

C26H23ClN4O5

Molecular Weight

506.9 g/mol

IUPAC Name

[5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-24-22(31)23(27)28-13-29-24/h3-10,13-14,19-21H,11-12H2,1-2H3

InChI Key

HNNXWQNWNACXEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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